molecular formula C22H19N3O2S B2845624 N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895013-30-6

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2845624
CAS RN: 895013-30-6
M. Wt: 389.47
InChI Key: XXPZUTGXFUCUPQ-UHFFFAOYSA-N
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Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been synthesized and evaluated for various pharmacological activities .

Scientific Research Applications

Heterocyclic Synthesis

This compound serves as a key intermediate in the synthesis of thiazolo[3,2-a]pyridines and other heterocyclic compounds. Such syntheses are crucial for developing novel chemical entities with potential applications in drug discovery and materials science. For example, Ammar et al. (2005) demonstrated the synthesis of thiazolo[3,2-a]pyridines from similar intermediates, highlighting the importance of these processes in creating complex molecules for further pharmacological evaluation (Ammar et al., 2005).

Anticancer Activity

Compounds with structural features similar to N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide have been explored for their anticancer properties. Al-Sanea et al. (2020) investigated derivatives with modifications on the pyrimidine ring for their cytotoxic activities against a panel of cancer cell lines, identifying compounds with significant cancer cell growth inhibition (Al-Sanea et al., 2020). These findings suggest that modifications on the core structure of this compound could lead to promising anticancer agents.

Microbial and Antifungal Studies

The structural analogs of this compound have also been evaluated for their microbial and antifungal activities. Patel and Agravat (2007) synthesized new pyridine derivatives, including those with benzothiazole groups, and tested their antibacterial and antifungal properties, demonstrating the potential of such compounds in antimicrobial research (Patel & Agravat, 2007).

Kinase Inhibition for Cancer Therapy

Further research into N-benzyl-substituted acetamide derivatives, such as those explored by Fallah-Tafti et al. (2011), has shown that these compounds can inhibit Src kinase, a target relevant for cancer therapy. This suggests that this compound and its derivatives might play a role in the development of new cancer treatments by targeting specific kinases involved in cancer progression (Fallah-Tafti et al., 2011).

Future Directions

Benzothiazole derivatives, including “N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide”, could be further investigated for their potential pharmacological activities . They could be optimized and evaluated for their efficacy against various diseases, including cancer .

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-9-10-19-20(13-18)28-22(24-19)25(15-17-8-5-11-23-14-17)21(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPZUTGXFUCUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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